FICZ Demonstrates 40-Fold Higher Potency Than TCDD in Human AhR Transcriptional Activation Assays
FICZ exhibits substantially greater potency than TCDD, the prototypical exogenous AhR agonist, in activating human AhR. In dioxin-responsive luciferase reporter gene assays conducted in human DR-HepG2 hepatoma cells, FICZ was 40 times more potent than TCDD [1]. Notably, FICZ potency was similar in both human and rat cell lines, whereas TCDD showed pronounced species-specific differences [1]. This establishes FICZ as the higher-efficacy activator of human AhR among the two ligands.
| Evidence Dimension | AhR transcriptional activation potency |
|---|---|
| Target Compound Data | FICZ: 40-fold higher potency than TCDD in DR-HepG2 cells |
| Comparator Or Baseline | TCDD: Baseline reference value |
| Quantified Difference | 40-fold greater potency for FICZ |
| Conditions | Dioxin responsive luciferase reporter gene assay in human DR-HepG2 hepatoma cells |
Why This Matters
This quantifiable potency difference is critical for researchers studying human AhR physiology, as TCDD-based models may underestimate endogenous receptor activation thresholds and require higher, potentially toxic, concentrations.
- [1] Doan TQ, et al. In vitro differential responses of rat and human aryl hydrocarbon receptor to two distinct ligands and to different polyphenols. Environ Pollut. 2020;265(Pt B):114966. View Source
